3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16566419
InChI: InChI=1S/C12H17NO3/c1-9(14)11-5-3-4-10(8-11)6-7-13(2)12(15)16/h3-5,8-9,14H,6-7H2,1-2H3,(H,15,16)/p-1
SMILES:
Molecular Formula: C12H16NO3-
Molecular Weight: 222.26 g/mol

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

CAS No.:

Cat. No.: VC16566419

Molecular Formula: C12H16NO3-

Molecular Weight: 222.26 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate -

Specification

Molecular Formula C12H16NO3-
Molecular Weight 222.26 g/mol
IUPAC Name N-[2-[3-(1-hydroxyethyl)phenyl]ethyl]-N-methylcarbamate
Standard InChI InChI=1S/C12H17NO3/c1-9(14)11-5-3-4-10(8-11)6-7-13(2)12(15)16/h3-5,8-9,14H,6-7H2,1-2H3,(H,15,16)/p-1
Standard InChI Key YCMLSJUGIADWBI-UHFFFAOYSA-M
Canonical SMILES CC(C1=CC=CC(=C1)CCN(C)C(=O)[O-])O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is N-[2-[3-(1-hydroxyethyl)phenyl]ethyl]-N-methylcarbamate, with a canonical SMILES representation of CC(C1=CC=CC=C1CCN(C)C(=O)[O])O\text{CC}(C_1=\text{CC}=\text{CC}=C_1\text{CCN}(C)\text{C}(=O)[\text{O}-])\text{O}. Its anionic form arises from deprotonation of the carbamate group, as evidenced by the negative charge in the molecular formula. Key identifiers include:

PropertyValue
Molecular FormulaC12H16NO3\text{C}_{12}\text{H}_{16}\text{NO}_3^-
Molecular Weight222.26 g/mol
PubChem CID156593859
InChI KeyYCMLSJUGIADWBI-UHFFFAOYSA-M

The hydroxyethyl group at the meta-position of the phenyl ring introduces steric and electronic effects that influence reactivity, while the carbamate moiety contributes to hydrogen-bonding potential .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 3-(1-hydroxyethyl)phenylethyl(methyl)carbamate typically involves multi-step protocols:

  • Intermediate Preparation: (1S)-3-(1-Dimethylamino-ethyl)-phenol is synthesized via reductive amination of 3-acetylphenol with dimethylamine, followed by resolution to isolate the S-enantiomer .

  • Carbamate Formation: The phenol intermediate reacts with methyl chloroformate or N-methyl-N-ethyl carbamoyl chloride under basic conditions (e.g., NaOH or pyridine) to form the carbamate linkage.

Example Protocol ( ):

  • React (1S)-3-(1-dimethylamino-ethyl)-phenol (8.2 g) with ethyl methylamino formyl chloride in dichloromethane at 0–5°C.

  • Stir for 6 hours, followed by aqueous workup and purification via column chromatography (yield: ~74%, HPLC purity: 98.86%).

Key Reaction Conditions

ParameterOptimal Value
Temperature0–5°C (initial step)
SolventDichloromethane
CatalystPyridine (as base)
Reaction Time6–8 hours

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 1.29 (t, 3H, CH3_3), δ 1.64 (d, J = 2.4 Hz, 3H, CH3_3), δ 3.07 (s, 3H, NCH3_3), δ 3.49 (q, J = 7.2 Hz, 2H, CH2_2), δ 7.06–7.80 (m, aromatic protons) .

  • Mass Spectrometry:

    • ESI-MS: m/z 222.19 ([M–H]^-).

Biological and Pharmacological Applications

Pseudocholinesterase Inhibition

The compound’s structural similarity to rivastigmine—a carbamate-based acetylcholinesterase inhibitor—suggests potential activity against pseudocholinesterase. Inhibition mechanisms likely involve covalent modification of the enzyme’s active site serine residue via carbamoylation .

Medicinal Chemistry Utility

As a building block, it facilitates the synthesis of:

  • Neuroactive Agents: Derivatives targeting Alzheimer’s disease and myasthenia gravis.

  • Prodrugs: Carbamate groups enhance blood-brain barrier penetration.

ParameterRecommendation
Personal Protective EquipmentGloves, goggles, respirator
StorageCool, dry, inert atmosphere
First AidAtropine for cholinergic crisis

Regulatory and Industrial Status

Industrial Production

Current production is limited to laboratory-scale synthesis. Scalability challenges include enantiomeric purity maintenance and cost-effective resolution methods .

Future Research Directions

  • Enzymatic Studies: Detailed kinetic analysis of pseudocholinesterase inhibition.

  • Derivatization: Development of prodrugs with enhanced bioavailability.

  • Toxicological Profiling: In vivo studies to establish NOAEL (No Observed Adverse Effect Level).

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